molecular formula C7H9N3O B12876971 5-Amino-2-methyl-4H-pyrrolo[1,2-b]pyrazol-6(5H)-one

5-Amino-2-methyl-4H-pyrrolo[1,2-b]pyrazol-6(5H)-one

Katalognummer: B12876971
Molekulargewicht: 151.17 g/mol
InChI-Schlüssel: PKXIEUQWRPGJMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-2-methyl-4H-pyrrolo[1,2-b]pyrazol-6(5H)-one is a heterocyclic compound that features a fused pyrazole and pyrrole ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-methyl-4H-pyrrolo[1,2-b]pyrazol-6(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyclobutyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine with diethyl malonate at high temperatures . This reaction forms the fused ring system characteristic of the compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-2-methyl-4H-pyrrolo[1,2-b]pyrazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a wide range of substituted pyrazolopyridine derivatives.

Wirkmechanismus

The mechanism of action of 5-Amino-2-methyl-4H-pyrrolo[1,2-b]pyrazol-6(5H)-one involves its interaction with specific molecular targets. For instance, as a fibroblast growth factor receptor inhibitor, it binds to the receptor’s tyrosine kinase domain, preventing its activation and subsequent signal transduction . This inhibition can lead to reduced cell proliferation and migration, making it a potential therapeutic agent in cancer treatment.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Amino-2-methyl-4H-pyrrolo[1,2-b]pyrazol-6(5H)-one is unique due to its specific substitution pattern and the presence of an amino group, which allows for diverse chemical modifications and potential biological activities.

Eigenschaften

Molekularformel

C7H9N3O

Molekulargewicht

151.17 g/mol

IUPAC-Name

5-amino-2-methyl-4,5-dihydropyrrolo[1,2-b]pyrazol-6-one

InChI

InChI=1S/C7H9N3O/c1-4-2-5-3-6(8)7(11)10(5)9-4/h2,6H,3,8H2,1H3

InChI-Schlüssel

PKXIEUQWRPGJMY-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN2C(=C1)CC(C2=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.